1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Description

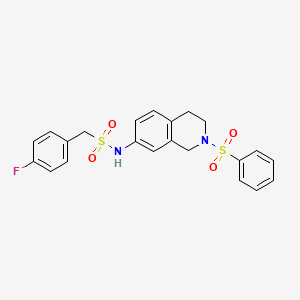

This compound features a tetrahydroisoquinoline core substituted with a phenylsulfonyl group at position 2 and a methanesulfonamide-linked 4-fluorophenyl moiety at position 5.

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O4S2/c23-20-9-6-17(7-10-20)16-30(26,27)24-21-11-8-18-12-13-25(15-19(18)14-21)31(28,29)22-4-2-1-3-5-22/h1-11,14,24H,12-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWLXUFPVWIRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is introduced to the tetrahydroisoquinoline core.

Sulfonylation: The phenylsulfonyl group is typically introduced through a sulfonylation reaction using a sulfonyl chloride reagent.

Final Coupling: The methanesulfonamide group is added in the final step, often through a coupling reaction with methanesulfonyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to sulfides.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and synthetic methodologies.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s closest analogs share the tetrahydroisoquinoline scaffold but differ in substituents, which critically influence physicochemical and pharmacological properties.

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Electron-Withdrawing Groups : The target compound’s phenylsulfonyl group at position 2 enhances stability compared to trifluoroacetyl () or acyl groups (), which may hydrolyze more readily .

- Fluorophenyl Moieties : The 4-fluorophenyl group in the target compound and ’s analog likely improves membrane permeability and target binding via hydrophobic and halogen-bonding interactions.

- Sulfonamide Positioning: Sulfonamide at position 7 (target) vs.

Biological Activity

1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide, with CAS number 954701-91-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 460.5 g/mol. The structure features a tetrahydroisoquinoline core substituted with a fluorophenyl and a phenylsulfonyl group. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 460.5 g/mol |

| CAS Number | 954701-91-8 |

| SMILES | O=S(=O)(Cc1ccc(F)cc1)Nc1ccc2c(c1)CN(S(=O)(=O)c1ccccc1)CC2 |

The compound exhibits multiple biological activities primarily through the inhibition of specific enzymes and receptors involved in various diseases. Studies indicate that it may act as an inhibitor of certain proteases, similar to other sulfonamide derivatives which have shown antiviral properties against HIV and other viral infections .

Enzyme Inhibition

Research has demonstrated that compounds with similar structures can inhibit HIV protease, an essential enzyme for viral replication. The inhibition mechanism typically involves binding to the active site of the protease, preventing substrate cleavage and subsequent viral maturation .

Antiviral Activity

The compound has been studied for its antiviral properties. A related study on arylsulfonamides indicated that they possess significant antiviral activity, suggesting that this compound may share similar properties .

Anticancer Potential

In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. The specific effects on cell proliferation and apoptosis in cancer cell lines remain an area for further exploration.

Study 1: Antiviral Efficacy

In a study investigating the antiviral efficacy of sulfonamide compounds, it was found that derivatives similar to the target compound exhibited substantial inhibition of HIV replication in cultured cells. This suggests potential therapeutic applications in treating HIV infections.

Study 2: Anticancer Activity

Another case study evaluated the anticancer effects of various sulfonamide derivatives on different cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis in certain types of cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.